molecular formula C8H4N2OS B1319588 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile CAS No. 55040-34-1

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile

Cat. No.: B1319588
CAS No.: 55040-34-1
M. Wt: 176.2 g/mol
InChI Key: ZZPNWIRCTPUMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that has garnered significant attention due to its unique chemical and biological properties. This compound is characterized by its molecular formula C8H4N2OS and a molecular weight of 176.2 g/mol . It is primarily used in research and development, particularly in the field of heterocyclic chemistry .

Preparation Methods

The synthesis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile can be achieved through various synthetic routes. One efficient method involves a domino strategy for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water . This method is catalyst-free and utilizes readily available starting materials, making it a green and efficient approach. The reaction conditions typically involve the use of water as the reaction medium and simple crystallization to obtain the final product with yields ranging from 76% to 94% .

Chemical Reactions Analysis

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include cytochrome P450-mediated metabolism and ester bond hydrolysis . The major products formed from these reactions include thiolactone derivatives and other bioactive metabolites .

Scientific Research Applications

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antimicrobial and antiproliferative activities . Additionally, it is used in the development of new drugs and therapeutic agents due to its unique chemical structure and biological properties .

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the biotransformation of prasugrel, a related thienopyridine prodrug, involves ester bond hydrolysis and cytochrome P450-mediated metabolism to form active metabolites . These metabolites exert their effects by inhibiting platelet aggregation and activation .

Comparison with Similar Compounds

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile can be compared with other similar compounds, such as 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile . While both compounds share a similar core structure, the presence of different substituents, such as the bromine atom in the latter, can significantly alter their chemical and biological properties

Properties

IUPAC Name

4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)6-1-2-12-7(5)6/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPNWIRCTPUMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593857
Record name 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55040-34-1
Record name 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of diphenyl ether (1.5 L) and trin-butylamine (0.3 L) heated to an equilibrated temperature of 215° C. was dropwise added a solution of 3-cyano-3-thiophen-2-yl-acryloyl azide 23 (85 g, 0.416 mol) in CH2Cl2 (340 mL). The temperature was maintained between 210–215° C. during this time. Following addition, the reaction was stirred a further 30 min, then allowed to cool to room temperature, during which the pure product precipitated from solution. The product was filtered and washed with copious hexane. Drying the precipitate under vacuum provided 58.4 g of 24. 1H NMR (400 MHz, d6-DMSO) δ 12.36 (s, 1H), 8.27 (s, 1H), 7.81 (d, J=5 Hz, 1H), 7.57 (d, J=5 Hz 1H).
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
reactant
Reaction Step One
Name
3-cyano-3-thiophen-2-yl-acryloyl azide
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
solvent
Reaction Step Two
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.